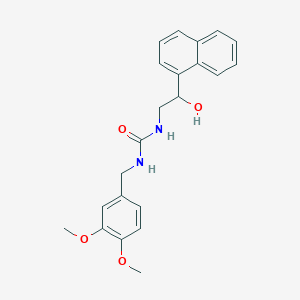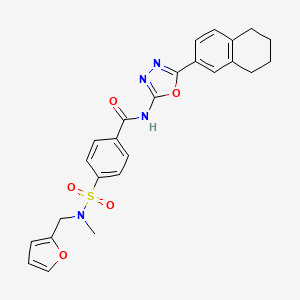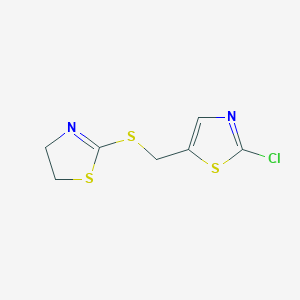![molecular formula C19H21F3N4O2 B2683966 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide CAS No. 1775411-45-4](/img/structure/B2683966.png)
2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a trifluoromethyl group, a pyrimidine ring, a piperidine ring, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The pyrimidine ring could be formed through a condensation reaction . The piperidine ring could be formed through a cyclization reaction . The benzamide group could be introduced through a coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The trifluoromethyl group would add electron-withdrawing character, while the methoxy group would add electron-donating character . The pyrimidine and piperidine rings would add rigidity to the structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The trifluoromethyl group could potentially undergo substitution reactions . The pyrimidine ring could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the trifluoromethyl group could increase its lipophilicity, while the presence of the pyrimidine and piperidine rings could influence its shape and size .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Synthesis of Novel Compounds : Abu‐Hashem et al. (2020) synthesized novel compounds including 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide derivatives as part of their study on anti-inflammatory and analgesic agents. They explored the use of these compounds in the preparation of various heterocyclic compounds with potential medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Conformational Studies on Dopamine Antagonists : Van de Waterbeemd and Testa (1983) conducted theoretical conformational analysis on 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide derivatives, considering their role as neuroleptic substituted benzamide drugs. They discussed the implications for the pharmacologically active conformers of these drugs (van de Waterbeemd & Testa, 1983).
Pharmaceutical Development
Development of Hypoglycemic Agents : Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives where 2-methoxy was replaced by various residues, leading to the development of active compounds like repaglinide, a drug used for type 2 diabetes (Grell et al., 1998).
Studies on Antineoplastic Agents : Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor. Their research revealed crucial insights into the metabolic pathways of this drug in humans, which included 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide related structures (Gong, Chen, Deng, & Zhong, 2010).
Analytical Chemistry and Pharmacology
- Capillary Electrophoresis of Related Substances : Ye et al. (2012) developed a capillary electrophoresis method for the separation of imatinib mesylate and related substances, including 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide derivatives, demonstrating its application in pharmaceutical quality control (Ye, Huang, Li, Xiang, & Xu, 2012).
Neuropharmacology
- Serotonin Receptor Studies in Alzheimer's : Kepe et al. (2006) used a 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide derivative for the quantification of serotonin 1A (5-HT1A) receptor densities in Alzheimer's patients. This study highlights the potential of these compounds in neuropharmacological research (Kepe et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-12-23-16(19(20,21)22)11-17(24-12)26-9-7-13(8-10-26)25-18(27)14-5-3-4-6-15(14)28-2/h3-6,11,13H,7-10H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHULWNWVGCISHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2683895.png)
![3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683897.png)
![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)

![(1R,5R)-3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2683900.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)